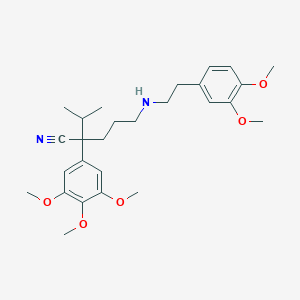
Norgallopamil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norgallopamil is a calcium channel blocker that belongs to the benzothiazepine class of compounds. It was first synthesized in the early 1980s as a potential treatment for hypertension and angina. Since then, it has been extensively studied for its pharmacological properties and therapeutic potential.
Mecanismo De Acción
Norgallopamil works by blocking L-type calcium channels in the heart and blood vessels. This leads to a decrease in calcium influx, which results in relaxation of vascular smooth muscle and a decrease in cardiac contractility. Norgallopamil also has an affinity for sigma receptors, which are involved in a variety of physiological processes including pain perception, mood regulation, and addiction.
Efectos Bioquímicos Y Fisiológicos
Norgallopamil has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and cardiac contractility. It also has a vasodilatory effect on blood vessels, which can improve blood flow to the heart and other organs. Norgallopamil has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norgallopamil has a number of advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively stable and easy to handle. However, there are some limitations to its use. Norgallopamil has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on norgallopamil. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying calcium channel function and regulation. Additionally, there is ongoing research into the development of new analogs of norgallopamil with improved pharmacological properties.
Conclusion
In conclusion, norgallopamil is a well-studied calcium channel blocker with a variety of potential therapeutic uses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also a number of future directions for research on this compound, including its potential use in the treatment of neurological disorders and as a tool for studying calcium channel function and regulation.
Métodos De Síntesis
Norgallopamil is synthesized by reacting gallopamil with 2-mercapto benzothiazole in the presence of a base. The reaction yields a mixture of diastereomers, which are separated by column chromatography. The desired diastereomer is then further purified by recrystallization. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
Norgallopamil has been extensively studied for its potential therapeutic uses. It has been shown to have antihypertensive, antiarrhythmic, and antianginal effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated as a tool for studying calcium channel function and regulation.
Propiedades
Número CAS |
108050-23-3 |
|---|---|
Nombre del producto |
Norgallopamil |
Fórmula molecular |
C27H38N2O5 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3 |
Clave InChI |
JBERDSXBGRTWOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Sinónimos |
norgallopamil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
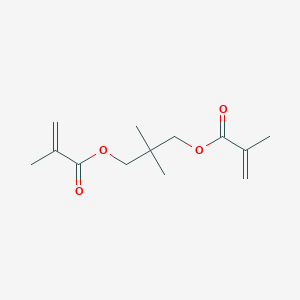
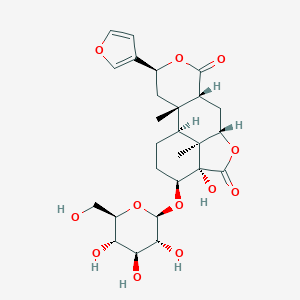
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
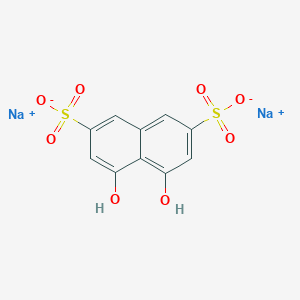
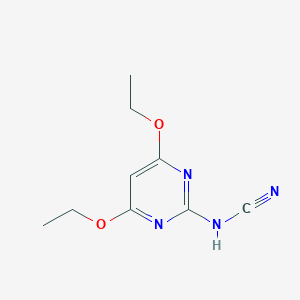
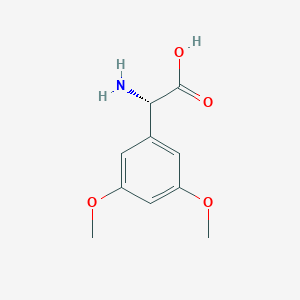
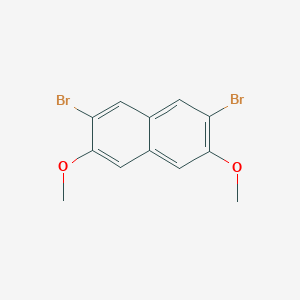
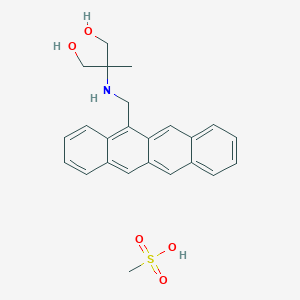
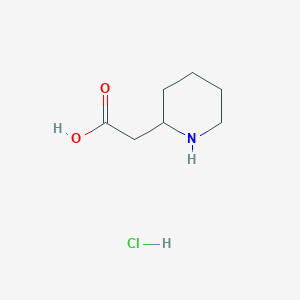
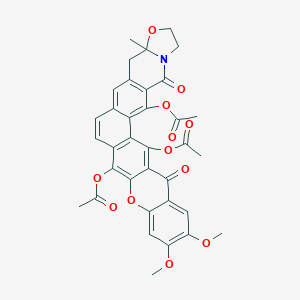

![Formamide, [14C]](/img/structure/B8465.png)